2-Chloro-D-phenylalanine
CAS No.: 80126-50-7
Cat. No.: VC21536737
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80126-50-7 |
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Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
IUPAC Name | (2R)-2-amino-3-(2-chlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Standard InChI Key | CVZZNRXMDCOHBG-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])Cl |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])Cl |
Overview of 2-Chloro-D-Phenylalanine
2-Chloro-D-phenylalanine is an organic compound classified as a chlorinated amino acid derivative. It features a D-configuration at the alpha carbon atom, distinguishing it from its L-isomer counterpart. The molecular structure consists of a phenyl ring with a chlorine atom at the ortho position (2-position), an amino group, and a carboxylic acid group attached to the alpha carbon.
The compound's IUPAC name is (2R)-2-amino-3-(2-chlorophenyl)propanoic acid, reflecting its stereochemistry and structural characteristics. The D-configuration gives this molecule distinct biochemical properties compared to the more common L-amino acids found in proteins. This stereochemical feature significantly influences its interactions with biological systems, particularly with enzymes that exhibit stereoselectivity.
As a modified amino acid, 2-Chloro-D-phenylalanine retains the basic structural elements of phenylalanine but with enhanced functionality due to the chlorine substituent. This modification alters both the electronic and steric properties of the molecule, contributing to its unique behavior in chemical reactions and biological environments .
Physical and Chemical Properties
2-Chloro-D-phenylalanine possesses distinctive physical and chemical properties that are essential to understand for its effective utilization in research and applications. Below is a comprehensive table summarizing its key properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C9H10ClNO2 | |
Molecular Weight | 199.63 g/mol | |
Physical State | Solid | |
Density | 1.3±0.1 g/cm³ | |
Melting Point | 211-213°C | |
Boiling Point | 339.5±32.0°C at 760 mmHg | |
Flash Point | 159.1±25.1°C | |
InChI | InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
InChI Key | CVZZNRXMDCOHBG-MRVPVSSYSA-N | |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |
Isomeric SMILES | C1=CC=C(C(=C1)CC@HN)Cl |
The chlorine atom at the ortho position significantly influences the compound's electronic distribution, affecting its solubility, reactivity, and binding affinity to various molecular targets. The D-stereochemistry at the alpha carbon creates a specific spatial arrangement that determines how the molecule interacts with stereoselective enzymes and receptors.
Water solubility of 2-Chloro-D-phenylalanine is limited due to its hydrophobic phenyl ring and the chlorine substituent, while it demonstrates better solubility in polar organic solvents such as methanol and dimethylsulfoxide (DMSO). The compound's relatively high melting and boiling points reflect the strong intermolecular forces present in its crystalline structure, including hydrogen bonding through the amino and carboxyl groups .
Preparation Methods
The synthesis of 2-Chloro-D-phenylalanine can be achieved through several routes, with varying degrees of complexity and efficiency. Understanding these preparation methods is crucial for researchers and manufacturers seeking to produce this compound.
Direct Chlorination Method
One common approach involves direct chlorination of D-phenylalanine. This procedure typically employs thionyl chloride (SOCl2) as the chlorinating agent in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is conducted under reflux conditions, followed by product purification through recrystallization. This method, while straightforward, may result in multiple chlorinated products requiring careful separation techniques.
From Chiral D-Phenylalanine Precursors
An alternative approach involves using chiral D-phenylalanine as a starting material, which can be synthesized through hydro-reduction of phenylstyracin derivatives in the presence of chiral catalysts. For instance, the process may involve:
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Hydro-reduction of kharophen styracin derivatives under hydrogen pressure (0.7-4MPa) at 20-80°C for 2-10 hours in the presence of a chiral catalyst and transition metal-organophosphor ligand system .
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The resulting acetylaminohydroxyphenylarsonic acid D-phenylalanine is then processed to obtain D-phenylalanine .
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Subsequent selective chlorination at the 2-position yields 2-Chloro-D-phenylalanine.
Industrial Production Methods
For industrial-scale production, continuous flow reactors provide better control over reaction conditions, resulting in higher yields and purity. These systems allow for precise temperature control, uniform mixing, and consistent reaction times. Additionally, biocatalytic methods employing engineered enzymes have shown promise for the production of amino acid derivatives, including 2-Chloro-D-phenylalanine. These enzymatic approaches offer advantages in terms of stereoselectivity and environmental sustainability.
The synthetic pathway selection depends on factors including available starting materials, desired scale, equipment limitations, and purity requirements. Each method presents unique advantages and challenges that must be carefully considered within the context of specific application needs.
Chemical Reactions
2-Chloro-D-phenylalanine participates in various chemical reactions that are important for both its characterization and its utility in synthesizing more complex molecules. Understanding these reactions is essential for researchers working with this compound.
Substitution Reactions
The chlorine atom in 2-Chloro-D-phenylalanine is susceptible to nucleophilic substitution reactions, where it can be replaced by other functional groups. Common nucleophiles include amines, thiols, and azides. These reactions typically proceed via an aromatic nucleophilic substitution mechanism, especially when the aromatic ring contains additional electron-withdrawing groups. For example:
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Reaction with sodium azide (NaN3) can replace the chlorine with an azido group
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Treatment with potassium thiocyanate (KSCN) can introduce the thiocyanate functionality
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Reactions with amines can lead to amino-substituted derivatives
These substitution reactions are valuable for creating libraries of phenylalanine derivatives with diverse properties and functions.
Oxidation Reactions
The amino group of 2-Chloro-D-phenylalanine can undergo oxidation to form corresponding oximes or nitro compounds. Common oxidizing agents include:
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Potassium permanganate (KMnO4)
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Hydrogen peroxide (H2O2)
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Peroxysulfate compounds
The oxidation of the amino group can lead to nitrogen-containing functional groups with altered chemical properties, which may be useful in various applications including as intermediates in organic synthesis.
Reduction Reactions
The carboxyl group in 2-Chloro-D-phenylalanine can be reduced to form alcohols or aldehydes using appropriate reducing agents. Commonly employed reducing agents include:
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Lithium aluminum hydride (LiAlH4) for complete reduction to the amino alcohol
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Sodium borohydride (NaBH4) for more selective reductions
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Diisobutylaluminum hydride (DIBAL-H) for partial reduction to the aldehyde stage
These reduction reactions are particularly valuable for creating derivatives with altered hydrophilicity/hydrophobicity balance and hydrogen-bonding capabilities.
Peptide Bond Formation
As an amino acid derivative, 2-Chloro-D-phenylalanine readily participates in peptide bond formation reactions. The amino group can react with the activated carboxyl group of another amino acid to form an amide bond. Similarly, the carboxyl group of 2-Chloro-D-phenylalanine can be activated (using reagents such as DCC, HATU, or HBTU) to form peptide bonds with the amino group of another amino acid. This reactivity makes it valuable for incorporation into peptides with modified properties.
Biological Activity
2-Chloro-D-phenylalanine exhibits significant biological activities that make it valuable in both research and therapeutic applications. Its unique structure, particularly the D-configuration and the chlorine substituent, contributes to specific interactions with biological targets.
Enzyme Inhibition
One of the most notable biological activities of 2-Chloro-D-phenylalanine is its ability to inhibit specific enzymes. Particularly, it has been shown to inhibit tryptophan hydroxylase, an enzyme critical in the biosynthesis of serotonin. This inhibitory action occurs because:
This enzyme inhibition capability has implications for modulating serotonin levels in the brain, potentially affecting mood regulation and neurological function.
Antimicrobial Properties
Research suggests that 2-Chloro-D-phenylalanine and similar chlorinated amino acids demonstrate antimicrobial activity against various bacterial strains. The mechanism likely involves:
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Disruption of bacterial protein synthesis due to the incorporation of non-natural amino acids
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Interference with bacterial cell wall components
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Alteration of membrane permeability properties
These antimicrobial properties suggest potential applications in developing novel antibiotics, particularly important in the context of increasing antibiotic resistance.
Influence on Protein-Protein Interactions
When incorporated into peptides or proteins, 2-Chloro-D-phenylalanine can significantly affect protein-protein interactions. This occurs through:
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Altered hydrogen bonding patterns due to the electronic effects of the chlorine atom
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Changed hydrophobic interactions in protein binding pockets
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Modified conformational preferences of peptide segments containing this residue
Understanding these effects provides valuable insights for drug design strategies that target specific protein-protein interactions in disease pathways.
Neurotransmitter System Modulation
Given its structural similarity to natural phenylalanine and its ability to inhibit certain enzymes, 2-Chloro-D-phenylalanine may interact with neurotransmitter systems, potentially influencing mood and behavior. These interactions could form the basis for investigating new treatments for neurological and psychiatric disorders.
Research Applications
2-Chloro-D-phenylalanine has found numerous applications across various scientific disciplines, demonstrating its versatility and importance in research and development.
Applications in Chemistry
In the field of chemistry, 2-Chloro-D-phenylalanine serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structural features make it particularly useful for:
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Creating libraries of modified peptides with novel properties
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Developing chiral auxiliaries for asymmetric synthesis
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Studying structure-activity relationships in medicinal chemistry
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Investigating reaction mechanisms involving amino acid derivatives
The presence of the chlorine atom provides a reactive site for further derivatization, making this compound a versatile intermediate in organic synthesis workflows.
Applications in Biology
Biological research frequently employs 2-Chloro-D-phenylalanine to:
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Study enzyme inhibition mechanisms, particularly those involved in neurotransmitter biosynthesis
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Investigate protein interactions and binding dynamics
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Analyze the effects of non-canonical amino acids on protein function and stability
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Explore D-amino acid metabolism in various organisms
These applications contribute to our fundamental understanding of biological processes and can lead to important discoveries in molecular biology and biochemistry.
Applications in Medicine
The medical research community has explored 2-Chloro-D-phenylalanine for several potential therapeutic applications:
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Investigation as a modulator of neurotransmitter levels, with implications for treating neurological disorders
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Development of antimicrobial agents based on its reported antibacterial properties
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Creation of peptide-based drugs with improved pharmacological profiles
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Design of enzyme inhibitors for various disease interventions
While many of these applications remain in research stages, they highlight the potential therapeutic value of this compound and its derivatives.
Industrial Applications
In industrial settings, 2-Chloro-D-phenylalanine is utilized in:
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Production of pharmaceutical intermediates
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Development of specialty chemicals
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Synthesis of bioactive compounds
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Creation of analytical standards for quality control
These industrial applications underscore the practical importance of this compound beyond academic research contexts.
Comparison with Similar Compounds
Understanding how 2-Chloro-D-phenylalanine compares to similar compounds provides valuable insights into structure-activity relationships and helps researchers select the most appropriate compound for specific applications.
Comparison with 2-Chloro-L-phenylalanine
2-Chloro-L-phenylalanine (CAS: 103616-89-3) is the stereoisomer of 2-Chloro-D-phenylalanine, differing only in the configuration at the alpha carbon . This stereochemical difference has significant implications:
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2-Chloro-L-phenylalanine often interacts more readily with natural L-amino acid processing enzymes
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The D-isomer typically shows greater resistance to proteolytic degradation
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Different binding affinities to target proteins based on their stereochemical preferences
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Distinct metabolic pathways in biological systems
These differences make each isomer suitable for different applications, with the L-form often more compatible with natural biological systems and the D-form providing greater metabolic stability.
Comparison with Other Chlorinated Phenylalanine Derivatives
Various chlorinated phenylalanine derivatives exist, including:
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3-Chloro-D-phenylalanine, with chlorine at the meta position
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4-Chloro-D-phenylalanine, with chlorine at the para position
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2,4-Dichloro-D-phenylalanine, with chlorine atoms at both positions
The position of the chlorine atom significantly affects:
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Electronic distribution across the aromatic ring
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Steric hindrance in binding pockets
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Metabolic stability and recognition by enzymes
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Reactivity patterns in chemical transformations
For instance, the ortho-chlorine in 2-Chloro-D-phenylalanine creates a more pronounced electronic effect on the adjacent amino acid side chain compared to the para-substituted variant.
Comparison with Fluorinated Analogs
Fluorinated analogs like Boc-2-chloro-4-fluoro-D-phenylalanine represent another class of modified phenylalanines . Comparing 2-Chloro-D-phenylalanine with its fluorinated counterparts reveals:
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Fluorine typically introduces stronger electronic effects but weaker steric effects than chlorine
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Difunctionalized derivatives often show enhanced metabolic stability
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The combination of halogens can fine-tune binding selectivity to target proteins
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Different solubility profiles and partition coefficients
These comparative insights guide researchers in selecting the most appropriate derivative for specific applications based on the desired physical, chemical, and biological properties.
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